Salcomine is a coordination complex formed from the salen ligand and cobalt, specifically cobalt(II). Its molecular formula is , and it is characterized by a planar structure that allows it to function effectively as an oxygen carrier and oxidation catalyst. Salcomine typically crystallizes in a dimeric form, where cobalt centers achieve five-coordination through bridging phenolate ligands. It can also exist in a monomeric form when associated with solvents like chloroform, maintaining planar cobalt centers .
Salcomine is primarily involved in oxidation reactions. It catalyzes the oxidation of 2,6-disubstituted phenols using molecular oxygen, leading to the formation of para-benzoquinones, which are important intermediates in organic synthesis. The general reaction can be represented as follows:
In addition to phenolic compounds, salcomine can facilitate the conversion of amines to nitro compounds through reactions with peroxides or hydroperoxides .
Salcomine exhibits significant biological activity due to its ability to bind and transport oxygen. This property mimics the function of heme in biological systems, making salcomine a subject of interest in studies related to oxygen transport and storage. As an oxidation catalyst, it influences various biochemical pathways by facilitating the oxidation of specific biomolecules, which can impact cellular functions such as signaling pathways and metabolic processes .
Salcomine can be synthesized through several methods, typically starting from cobalt(II) acetate and the salen ligand. The synthesis involves:
The synthesis may also involve multi-step reactions using various reagents like sodium borohydride for reductions or acetic acid for protection of functional groups .
Salcomine has diverse applications across several fields:
Research has indicated that salcomine interacts effectively with molecular oxygen, forming stable complexes that facilitate its role as an oxidation catalyst. Studies have shown that solvated derivatives of salcomine can bind oxygen reversibly, which is crucial for its function in both biological and synthetic contexts. This binding capability allows salcomine to participate actively in redox reactions without undergoing permanent structural changes .
Salcomine belongs to a class of metal salen complexes that share similar structural characteristics but differ in their metal centers or substituents on the salen ligand. Here are some notable similar compounds:
| Compound Name | Metal Center | Unique Features |
|---|---|---|
| Cobalt(II) Phthalocyanine | Cobalt | Known for its stability and use in dye applications |
| Manganese(III) Salen Complex | Manganese | Catalyzes asymmetric reactions |
| Copper(II) Salen Complex | Copper | Exhibits unique catalytic properties in oxidation |
| Nickel(II) Salen Complex | Nickel | Utilized in polymerization processes |
Salcomine's uniqueness lies in its specific coordination geometry and its dual role as both a Lewis acid and a reductant, enabling it to catalyze various oxidation reactions effectively while also participating in oxygen transport .
Salcomine, systematically named as N,N'-bis(salicylidene)ethylenediiminocobalt(II), exhibits distinctive physical characteristics that are fundamental to its identification and handling [1] [2] [3]. The compound presents as a crystalline solid with a molecular formula of C₁₆H₁₄CoN₂O₂ and a molecular weight of 325.23 g/mol [1] [2] [3]. The compound is registered under CAS number 14167-18-1, which serves as its unique chemical identifier [1] [2] [3].
The appearance of Salcomine varies depending on the crystallization conditions and purity, ranging from orange to amber to dark red powder or crystalline forms [1] [2] [4]. This color variation reflects the electronic transitions within the cobalt-salen complex and can shift from maroon to black upon oxygen absorption [1] [5] [4]. At room temperature (20°C), Salcomine maintains its solid state, demonstrating considerable thermal stability under ambient conditions [1] [2] [4].
The crystalline structure of Salcomine can manifest in two primary forms: dimeric and monomeric arrangements [6] [7]. In the dimeric form, cobalt centers achieve five-coordination through bridging phenolate ligands, while the monomeric form crystallizes with solvent molecules such as chloroform in the lattice [6] [7]. This structural versatility contributes to the compound's unique properties and reactivity patterns.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₄CoN₂O₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 325.23 | [1] [2] [3] |
| CAS Number | 14167-18-1 | [1] [2] [3] |
| Appearance | Orange to amber to dark red powder to crystal | [1] [2] [4] |
| Color | Orange, amber, dark red, maroon to black | [1] [5] [4] |
| Physical State (20°C) | Solid | [1] [2] [4] |
| Crystalline Form | Dimeric or monomeric crystalline forms | [6] [7] |
The solubility characteristics of Salcomine demonstrate a clear preference for organic solvents over aqueous media, reflecting the predominantly hydrophobic nature of the salen framework [8] [5] [4]. Water exhibits complete incompatibility with Salcomine, as the compound remains insoluble in aqueous environments according to multiple independent sources [8] [5] [4]. This hydrophobic behavior is attributed to the extended aromatic system of the salen ligand and the overall neutral charge of the complex.
Benzene represents one of the most effective solvents for Salcomine, commonly employed for recrystallization procedures to obtain high-purity crystalline material [1] [2] [4]. Chloroform demonstrates excellent solubility properties and is frequently utilized for both recrystallization and extraction processes [6] [5] [9]. The compatibility with chloroform extends to related halogenated solvents, making these particularly useful for analytical and preparative applications.
Pyridine not only dissolves Salcomine but also forms coordination adducts with the cobalt center, leading to expanded coordination geometries [6] [9]. This interaction capability makes pyridine valuable for studying coordination chemistry and preparing derivative complexes. Dimethylformamide (DMF) provides another suitable medium for Salcomine dissolution, particularly useful in synthetic applications requiring polar aprotic conditions [9].
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Insoluble | Water insoluble according to multiple sources | [8] [5] [4] |
| Benzene | Soluble | Commonly reported as solvent for recrystallization | [1] [2] [4] |
| Chloroform | Soluble | Used for recrystallization and extraction | [6] [5] [9] |
| Pyridine | Soluble | Forms adducts with cobalt center | [6] [9] |
| Dimethylformamide (DMF) | Soluble | Nonpolar solvent compatibility | [9] |
| Methanol | Soluble | Moderate polarity solvent | [9] |
| Ethanol | Used as crystallization solvent | Used in synthesis procedures | [10] |
Salcomine demonstrates remarkable thermal stability, with characteristic temperatures that reflect the strong coordination bonds within the complex structure [8] [11] [5]. The melting point of the free salen ligand occurs at approximately 127.5°C, while the coordinated complex exhibits significantly enhanced thermal stability with decomposition temperatures exceeding 300°C [12] [8] [11] [5]. This substantial increase in thermal stability upon complexation illustrates the stabilizing effect of metal coordination on the organic framework.
The decomposition temperature represents a critical parameter for applications involving elevated temperatures, and Salcomine maintains its structural integrity well beyond typical reaction conditions [8] [11] [5]. Computational estimates suggest a theoretical boiling point of 498.2°C at 760 mmHg, though practical decomposition occurs before reaching this temperature [8]. The flash point occurs at 193.6°C, indicating the temperature at which vapors can briefly ignite under standard testing conditions [8].
Vapor pressure measurements reveal extremely low volatility, with values of 4.65 × 10⁻¹⁰ mmHg at 25°C, confirming the compound's tendency to remain in the solid phase under ambient conditions [8]. Storage recommendations indicate stability under normal storage conditions when maintained in cool, dark environments below 15°C [11]. The presence of coordination metals has been demonstrated to significantly enhance thermal stability in related salen systems, with initial degradation temperatures increasing by 45°C or more compared to free ligands [14].
| Property | Value | Reference |
|---|---|---|
| Melting Point | >300°C | [8] [11] [5] |
| Decomposition Temperature | >300°C | [8] [11] [5] |
| Boiling Point | 498.2°C at 760 mmHg (estimated) | [8] |
| Flash Point | 193.6°C | [8] |
| Thermal Stability | Stable under recommended storage conditions | [11] |
| Vapor Pressure (25°C) | 4.65 × 10⁻¹⁰ mmHg | [8] |
The ultraviolet-visible spectroscopic behavior of Salcomine encompasses multiple electronic transition types that provide detailed information about the electronic structure and coordination environment [15] [16] [17]. The spectrum exhibits characteristic d-d transitions arising from the cobalt(II) center, alongside charge transfer bands that involve electron movement between the metal and ligand orbitals [15] [16]. These transitions manifest primarily in the near-infrared to visible region, producing the characteristic coloration observed in solid samples [16] [17].
Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions constitute significant spectroscopic features, with particular prominence in the near-infrared region [15] [17]. Oxidized forms of cobalt salen complexes exhibit remarkable near-infrared bands at wavelengths such as 1220 nm (7370 M⁻¹ cm⁻¹) and 1060 nm (5560 M⁻¹ cm⁻¹), which are assigned to charge transfer processes [17]. These transitions provide diagnostic information about the oxidation state and coordination environment of the metal center.
The intensity of absorption bands ranges from moderate to strong, depending on the specific transition type and experimental conditions [15] [17]. Solvent effects can induce spectral shifts, reflecting changes in the solvation sphere and potential coordination of solvent molecules [18]. Temperature-dependent intensity changes have been observed, providing insights into thermal population of excited states and dynamic processes within the complex [18]. The salen ligand framework contributes additional spectroscopic features through π-π* and n-π* transitions characteristic of the aromatic imine system [15] [17].
| Property | Characteristics | Reference |
|---|---|---|
| Electronic Transitions | d-d transitions and charge transfer transitions | [15] [16] |
| Charge Transfer Bands | Metal-to-ligand and ligand-to-metal charge transfer | [15] [17] |
| Wavelength Range | Near-infrared to visible region | [16] [17] |
| Intensity | Moderate to strong absorption | [15] [17] |
| Solvent Effects | Solvent-dependent spectral shifts | [18] |
| Temperature Effects | Temperature-dependent intensity changes | [18] |
| Band Assignments | π-π* and n-π* transitions of salen ligand | [15] [17] |
Infrared and Raman spectroscopy provide complementary vibrational information that enables detailed structural characterization of Salcomine [19] [20] [21]. The most diagnostic vibrational modes include the C=N stretching frequency, which appears in the range of 1590-1655 cm⁻¹ and serves as a characteristic marker for the imine coordination within the salen framework [19] [20] [21]. This frequency region is particularly sensitive to the coordination environment and can shift upon metal binding.
The C-O stretching vibrations of the phenolate groups occur at 1216-1283 cm⁻¹, providing information about the coordination mode of the oxygen donors [19] [20] [21]. Metal-nitrogen and metal-oxygen stretching vibrations appear at lower frequencies, typically in the ranges of 400-600 cm⁻¹ and 300-500 cm⁻¹ respectively, directly confirming the coordination bonds between the metal center and the tetradentate ligand [20] [21].
Aromatic C=C stretching vibrations contribute to the spectral complexity in the 1450-1600 cm⁻¹ region, overlapping with other aromatic ring vibrations [19] [22] [23]. Carbon-hydrogen stretching modes span a broad range from 2850-3100 cm⁻¹, encompassing both aliphatic and aromatic C-H bonds [19] [22] [23]. C-H bending and deformation modes appear at intermediate frequencies (1000-1500 cm⁻¹), while ring breathing modes and aromatic ring deformations contribute to the lower frequency region (700-1000 cm⁻¹) [19] [22] [23].
Raman spectroscopy provides complementary information through different selection rules, potentially revealing vibrations that are weak or forbidden in infrared spectroscopy [24] [25] [26]. The technique is particularly valuable for studying metal-ligand vibrations and monitoring structural changes upon oxidation or coordination of additional ligands [24] [26].
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| C=N stretching | 1590-1655 | Imine group characteristic vibration | [19] [20] [21] |
| C-O stretching | 1216-1283 | Phenolate C-O stretching | [19] [20] [21] |
| Metal-Nitrogen stretching | 400-600 | Co-N coordination bond | [20] [21] |
| Metal-Oxygen stretching | 300-500 | Co-O coordination bond | [20] [21] |
| Aromatic C=C stretching | 1450-1600 | Aromatic ring vibrations | [19] [22] [23] |
| C-H stretching | 2850-3100 | Aliphatic and aromatic C-H | [19] [22] [23] |
| C-H bending | 1000-1500 | C-H deformation modes | [19] [22] [23] |
| Ring breathing modes | 700-1000 | Aromatic ring deformations | [19] [22] [23] |
X-ray absorption spectroscopy (XAS) provides element-specific information about the electronic structure, oxidation state, and local coordination environment of the cobalt center in Salcomine [27] [28] [29]. The technique encompasses both X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) regions, each providing distinct types of structural information [28] [30] [29].
XANES spectroscopy is particularly sensitive to the oxidation state of the cobalt center, with characteristic energy shifts occurring upon changes in the metal oxidation state [27] [31]. The pre-edge features around the cobalt K-edge provide information about the symmetry and electronic configuration of the metal center [27] [28]. These features arise from 1s → 3d transitions and are sensitive to the coordination geometry and ligand field strength [27] [28].
EXAFS analysis enables determination of metal-ligand bond distances, coordination numbers, and the identity of coordinating atoms within the first and second coordination spheres [28] [32] [29]. For Salcomine, this technique can provide precise measurements of Co-N and Co-O bond lengths, confirming the tetradentate coordination mode of the salen ligand [28] [29]. The technique is particularly valuable for studying structural changes upon oxidation, reduction, or oxygen binding [27] [31].
The successful application of XAS to cobalt complexes requires careful consideration of experimental conditions to minimize photoreduction or other beam-induced changes [27]. Cryogenic temperatures (10-12 K) are typically employed to reduce thermal motion and prevent degradation during measurement [27] [28]. The combination of fluorescence detection with energy-discriminating detectors enables measurements on dilute samples, making the technique applicable to a wide range of concentrations [28] [29].
Salcomine exhibits paramagnetic behavior characteristic of cobalt(II) complexes with unpaired d electrons [33] [34] [35]. The magnetic properties arise from the d⁷ electronic configuration of the cobalt(II) center, which results in unpaired electrons that interact with external magnetic fields [6] [36] [37]. High-spin octahedral cobalt(II) complexes typically display magnetic moments in the range of 4.6-5.3 Bohr magnetons (B.M.), values that reflect significant orbital contributions to the overall magnetic moment [35].
The ground state electronic configuration corresponds to a high-spin arrangement with S = 3/2, leading to three unpaired electrons [37] [35]. The coordination geometry significantly influences the magnetic behavior, with Salcomine existing primarily in square planar (monomeric) or dimeric five-coordinate arrangements [6] [7] [37]. These geometric variations affect the crystal field splitting and consequently the magnetic anisotropy of the complex [37].
Magnetic susceptibility measurements reveal positive values, confirming the paramagnetic nature and attraction to magnetic fields [33] [37]. Temperature-dependent studies demonstrate an unusual behavior where the magnetic moment increases at higher temperatures, indicating thermal population of excited states and potential changes in ligand field strength [37]. This temperature dependence provides insights into the electronic structure and spin-orbit coupling effects within the complex [37].
The magnetic anisotropy of Salcomine manifests as rhombic magnetic ellipsoids, reflecting the asymmetric distribution of electron density around the cobalt center [37]. Single-crystal magnetic anisotropy measurements over the temperature range 80-300 K reveal rapid increases in magnetic moment at elevated temperatures, which can be attributed to thermal population of low-lying excited doublet and quartet states [37]. The theoretical modeling of these magnetic properties incorporates spin-orbit coupling effects and small temperature-dependent changes in the ligand field [37].
| Property | Value/Description | Reference |
|---|---|---|
| Magnetic Behavior | Paramagnetic | [33] [34] [35] |
| Magnetic Moment Range (B.M.) | 4.6-5.3 B.M. (high-spin octahedral Co(II)) | [35] |
| Ground State Electronic Configuration | d⁷ with unpaired electrons | [6] [36] [37] |
| Spin State | High-spin (S = 3/2) | [37] [35] |
| Coordination Geometry | Square planar (monomeric), dimeric (five-coordinate) | [6] [7] [37] |
| Typical Magnetic Susceptibility | Positive susceptibility, attracted to magnetic fields | [33] [37] |
| Temperature Dependence | Magnetic moment increases at higher temperatures | [37] |
| Magnetic Anisotropy | Shows rhombic magnetic ellipsoids | [37] |
The redox chemistry of Salcomine encompasses multiple electron transfer processes involving both the metal center and the organic ligand framework [38] [39] [40] [41]. The primary redox process involves the Co(III)/Co(II) couple, which represents a metal-centered reduction that can be modulated by substituent effects on the salen ligand [38] [41]. Electrochemical studies reveal that the reduction potential can be altered by as much as 220 mV through variation of electron-donating or electron-withdrawing substituents on the aromatic rings [41].
The Co(II)/Co(I) reduction represents a further electron transfer process that extends the accessible oxidation state range [38] [41]. This additional reduction process is generally more difficult to achieve and may involve significant geometric rearrangements accompanying the change in oxidation state [41]. The electron transfer mechanisms can involve both single-electron and multi-electron pathways, depending on the specific reaction conditions and the presence of suitable electron donors or acceptors [38] [39] [40].
Ligand-centered oxidation processes provide an alternative redox pathway where the salen framework itself can undergo oxidation while maintaining the metal in its original oxidation state [40] [42]. This redox non-innocence of the ligand expands the electron storage capacity of the complex and enables more complex redox chemistry [40]. Recent studies have demonstrated that redox-active ligands can facilitate electron transfer to substrates through ligand-to-substrate electron transfer mechanisms [40] [42].
One of the most distinctive features of Salcomine is its oxygen binding capacity, which involves reversible coordination of 0.5 equivalent of molecular oxygen [6] [43]. This process represents a form of redox chemistry where the complex can function as an oxygen carrier, similar to biological systems like hemoglobin [6]. The reaction can be represented as: 2 Co(salen) + O₂ → [Co(salen)]₂O₂, demonstrating the ability to store and release oxygen under appropriate conditions [6] [43].
Electrochemical measurements typically reveal irreversible behavior due to substantial geometric changes accompanying the redox processes [41]. The reduction from Co(III) to the more labile Co(II) oxidation state often results in axial ligand exchange and structural rearrangements that prevent straightforward electrochemical reversibility [41]. The Lewis acidity of the Co(III) center plays a dominant role in controlling axial ligand exchange processes in these complexes [41].
| Redox Process | Characteristics | Reference |
|---|---|---|
| Co(III)/Co(II) reduction | Metal-centered reduction process | [38] [41] |
| Co(II)/Co(I) reduction | Further reduction to lower oxidation state | [38] [41] |
| Ligand-centered oxidation | Salen ligand can undergo oxidation | [40] [42] |
| Oxygen binding capacity | Reversible oxygen binding (0.5 equivalent O₂) | [6] [43] |
| Electrochemical reversibility | Generally irreversible due to geometric changes | [41] |
| Potential range | Variable depending on substituents | [41] |
| Electron transfer mechanism | Single and multi-electron transfer processes | [38] [39] [40] |
Irritant